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Introduction

Aplaviroc (GW873140) is a small molecule antagonist of the C-C chemokine receptor type 5
(CCRD5).[1][2][3][4] CCR5 is a member of the G protein-coupled receptor (GPCR) superfamily
and is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host
cells.[5] By binding to CCRS5, Aplaviroc allosterically inhibits the interaction between the viral
envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and
replication.[3] Although the clinical development of Aplaviroc was discontinued due to
concerns of hepatotoxicity, the methodology for assessing its target engagement in vivo
remains a valuable reference for the development of other CCR5 antagonists and antiviral
therapies.[1][2]

These application notes provide detailed protocols for assessing the target engagement of
Aplaviroc in vivo using positron emission tomography (PET) imaging and a supporting ex vivo
flow cytometry-based receptor occupancy assay. While specific in vivo imaging studies for
Aplaviroc have not been published, the following protocols are based on established
methodologies for imaging GPCRs and determining receptor occupancy of therapeutic drugs.

Signaling Pathway

The binding of natural chemokine ligands, such as RANTES (CCL5), MIP-1a (CCL3), and MIP-
1B (CCL4), to CCRS5 initiates a conformational change in the receptor, leading to the activation
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of intracellular signaling cascades.[6][7] This process is mediated by the coupling of
heterotrimeric G proteins, primarily of the Gai subtype.[6] Dissociation of the G protein subunits
triggers downstream pathways, including the phosphoinositide 3-kinase (PI13K) and mitogen-
activated protein kinase (MAPK) pathways, which are crucial for chemotaxis and inflammatory
responses.[5][6] Aplaviroc, as an antagonist, binds to a transmembrane pocket of CCRS5,
stabilizing an inactive conformation of the receptor and preventing the binding of both
chemokines and HIV-1 gp120, thus inhibiting downstream signaling and viral entry.
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CCRS5 signaling pathway and Aplaviroc's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for Aplaviroc from in vitro and clinical
studies, as well as hypothetical data for the proposed in vivo PET imaging study.

Table 1: In Vitro Activity and Receptor Occupancy of Aplaviroc

Parameter Value Cell TypelAssay Reference

R5-tropic HIV-1
HIV-1 IC50 0.2-0.6 nM ) [3]
isolates

CCRS5 Binding Affinity High-affinity

] Human CCR5 [1]
(Ki) (subnanomolar)
In Vitro Receptor Concentration- Flow cytometry-based 8]
Occupancy dependent assay
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Table 2: Clinical Receptor Occupancy of Aplaviroc

Time to 50%

. Time to >98% Subject
Dosing Occupancy ) Reference
Occupancy Population
(Washout)
HIV-positive and
] 2 - 3 hours post- )
Multiple Doses q >100 hours HIV-negative [8]
ose
subjects
Table 3: Hypothetical In Vivo PET Imaging Data for [*®F]Aplaviroc
Binding Potential Receptor

Treatment Group

Brain Region

(BPND) Occupancy (%)
Vehicle CCRS5-rich region 25+0.3 0 (Baseline)
) Cerebellum
Vehicle 0.1+0.05
(Reference)
Aplaviroc (1 mg/kg) CCRS5-rich region 15+0.2 40
Aplaviroc (10 mg/kg) CCRS5-rich region 05%+0.1 80

Experimental Protocols

Radiolabeling of Aplaviroc with Fluorine-18 for PET

Imaging

This protocol describes a hypothetical method for radiolabeling Aplaviroc with Fluorine-18

([*8F]), a common positron-emitting radionuclide with a half-life of 109.8 minutes, making it

suitable for PET imaging studies.[9][10][11]

Materials:

o Aplaviroc precursor (e.g., a derivative with a suitable leaving group for nucleophilic

substitution)
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[*8F]Fluoride (produced from a cyclotron)

Kryptofix 2.2.2 (K222)

Potassium carbonate (K2COs)

Anhydrous acetonitrile

HPLC purification system

Solid-phase extraction (SPE) cartridges (e.g., C18)
Sterile water for injection

Ethanol

Procedure:

[*8F]Fluoride Trapping and Elution: Aqueous [*8F]fluoride from the cyclotron target is passed
through an anion exchange column to trap the [*8F]F~. The trapped [*8F]F~ is then eluted
with a solution of K2COs and K222 in acetonitrile/water.

Azeotropic Drying: The eluted [*8F]fluoride solution is dried by azeotropic distillation with
anhydrous acetonitrile under a stream of nitrogen to remove water, which would inhibit the
nucleophilic substitution reaction.

Radiolabeling Reaction: The Aplaviroc precursor, dissolved in a suitable anhydrous solvent
(e.g., DMSO or acetonitrile), is added to the dried [*8F]fluoride/K222 complex. The reaction
mixture is heated at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 10-20
minutes) to facilitate the nucleophilic substitution of the leaving group with [*8F]fluoride.

Purification: The reaction mixture is quenched and purified using semi-preparative HPLC to
separate [*8F]Aplaviroc from unreacted precursor and other byproducts. The fraction
corresponding to [*8F]Aplaviroc is collected.

Formulation: The collected HPLC fraction is diluted with sterile water and passed through a
C18 SPE cartridge to trap the [*8F]Aplaviroc. The cartridge is washed with sterile water to
remove any remaining HPLC solvent. The final product is eluted from the cartridge with a
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small volume of ethanol and then diluted with sterile saline for injection to achieve the
desired concentration and a physiologically acceptable ethanol concentration.

e Quality Control: The final product is tested for radiochemical purity (by analytical HPLC),
specific activity, pH, and sterility before administration.

In Vivo PET Imaging for CCR5 Receptor Occupancy

This protocol outlines a procedure for conducting a PET imaging study in a preclinical model
(e.g., non-human primate or a humanized mouse model expressing human CCR5) to
determine the receptor occupancy of Aplaviroc.

Animal Preparation:

o Animals should be fasted for 4-6 hours before the PET scan to reduce blood glucose levels,
which can interfere with some imaging studies, although for receptor studies this is less
critical than for [*®F]FDG studies.[12][13]

e Anesthesia is induced and maintained throughout the imaging procedure (e.g., with
isoflurane) to prevent movement artifacts.[14] Body temperature should be monitored and
maintained.

Experimental Workflow:

e Baseline Scan: A baseline PET scan is performed on each animal before the administration
of Aplaviroc.

o Abolus of [*8F]Aplaviroc is administered intravenously.
o Dynamic PET data are acquired for 60-90 minutes.

o Aplaviroc Administration: After the baseline scan, a single dose of non-radiolabeled
Aplaviroc is administered to the animal at the desired dose level.

o Occupancy Scan: At the time of expected peak receptor occupancy by Aplaviroc, a second
PET scan is performed following the same procedure as the baseline scan, including the
administration of [*8F]Aplaviroc.
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e Image Reconstruction and Analysis:

(¢]

PET data are reconstructed, correcting for attenuation and scatter.

o The reconstructed images are co-registered with an anatomical image (e.g., MRI or CT)
for region-of-interest (ROI) analysis.

o Time-activity curves (TACs) are generated for CCR5-rich regions and a reference region
(an area with negligible CCR5 expression, like the cerebellum).

o The binding potential (BPND), a measure of the density of available receptors, is
calculated for the baseline and post-drug scans.

o Receptor occupancy (RO) is calculated using the following formula: RO (%) =
[(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100
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Experimental workflow for in vivo PET imaging of receptor occupancy.
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Ex Vivo Flow Cytometry-Based CCR5 Receptor
Occupancy Assay

This protocol is adapted from the method used in clinical studies of Aplaviroc and serves as a
valuable tool for validating and complementing in vivo imaging data.[8] It measures the
percentage of CCR5 receptors on the surface of peripheral blood mononuclear cells (PBMCs)
that are occupied by Aplaviroc.

Materials:
¢ Whole blood or isolated PBMCs

e Phycoerythrin (PE)-conjugated anti-CCR5 monoclonal antibody (mAb) that competes with
Aplaviroc for binding (e.g., clone 2D7)

¢ A non-competing, allophycocyanin (APC)-conjugated anti-CCR5 mAb to measure total
CCRS5 expression

¢ Anti-CD4 and Anti-CD3 antibodies to gate on CD4+ T-cells
o FACS buffer (e.g., PBS with 1% BSA)

» Fixable viability dye

Flow cytometer

Procedure:

o Sample Collection: Collect whole blood samples at baseline (pre-dose) and at various time
points after Aplaviroc administration.

o Cell Staining for Free Receptors:

o Aliquot whole blood or PBMCs into FACS tubes.

o Add the PE-conjugated competing anti-CCR5 mAb.
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o Incubate for 30 minutes at 4°C in the dark. This antibody will only bind to CCR5 receptors
that are not occupied by Aplaviroc.

Cell Staining for Total Receptors and Cell Surface Markers:

o In a separate set of tubes, add the APC-conjugated non-competing anti-CCR5 mAb along
with anti-CD4 and anti-CD3 antibodies.

o Incubate as above.

Lysis and Washing: If using whole blood, lyse red blood cells using a lysis buffer. Wash the
cells with FACS bulffer.

Viability Staining: Resuspend cells in buffer containing a fixable viability dye to exclude dead
cells from the analysis.

Flow Cytometry Analysis:
o Acquire the samples on a flow cytometer.
o Gate on the CD3+CD4+ T-cell population.

o Determine the mean fluorescence intensity (MFI) of the PE signal (free receptors) and the
APC signal (total receptors) within the CD4+ T-cell gate.

Calculation of Receptor Occupancy:

o Calculate the percentage of free receptors at each time point relative to the baseline (pre-
dose) sample.

o Receptor Occupancy (RO) is calculated as: RO (%) = [1 - (MFIPE_post-dose /
MFIPE_baseline)] x 100
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Workflow for the flow cytometry-based receptor occupancy assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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